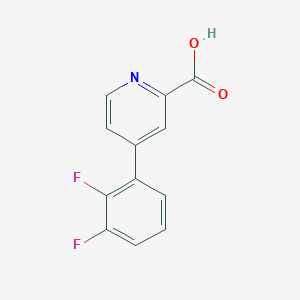

4-(2,3-Difluorophenyl)picolinic acid

Description

Properties

IUPAC Name |

4-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-15-10(6-7)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBPVZXBPPDHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated picolinic acid under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-(2,3-Difluorophenyl)picolinic acid has been investigated for its potential as an anticancer agent. Research indicates that derivatives of picolinic acid can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have shown promise in inhibiting PIM kinases, which are implicated in hematological malignancies .

Mechanism of Action

The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival. The presence of the difluorophenyl group enhances the binding affinity to the target enzymes, potentially leading to increased therapeutic efficacy.

Agricultural Applications

Herbicidal Properties

The compound has been identified as a potent herbicide. Studies have shown that derivatives of this compound exhibit significant herbicidal activity against various weed species. The structure-activity relationship (SAR) studies indicate that the introduction of fluorine atoms increases the herbicidal potency by enhancing the lipophilicity and bioavailability of the compound .

Case Study: Field Trials

Field trials demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields. The results indicated a reduction in weed biomass by over 80% compared to untreated controls, showcasing its potential for integrated weed management strategies.

Materials Science

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored for its application in OLEDs. The incorporation of this compound into iridium complexes has been shown to enhance the electroluminescent properties of devices .

Performance Metrics

The electroluminescent devices using these complexes exhibited high efficiency and stability, with peak emissions in the green spectrum (497-534 nm). The thermal stability of these materials was also favorable, making them suitable for commercial applications in display technologies.

Data Tables

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

6-(2,3-Difluorophenyl)picolinic Acid (CAS 887983-10-0)

- Structural difference : The fluorine-substituted phenyl group is attached at the 6-position of the pyridine ring instead of the 4-position.

- Impact: Positional isomerism can alter steric interactions and electronic distribution.

3,6-Dichloro-N-(4-fluorophenyl)picolinamide (Acta Cryst. E, 2009)

- Structural difference : Chlorine atoms replace fluorines at positions 3 and 6 of the pyridine ring, and the carboxylic acid is replaced by an amide group.

- Impact : The amide group introduces hydrogen-bonding capability, while chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance halogen bonding interactions .

4-(2-Formylphenyl)picolinic Acid (CAS 1261903-62-1)

- Structural difference : A formyl (-CHO) group replaces the fluorine atoms on the phenyl ring.

- Impact : The formyl group increases electrophilicity, enabling reactivity in nucleophilic addition reactions. However, it may reduce stability under basic or aqueous conditions compared to fluorine substituents .

Functional Group Modifications

Dipicolinic Acid (DPA) and Analogs

- Example: 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid (3AP-DPA).

- Structural difference: Two carboxylic acid groups at positions 2 and 6 of the pyridine ring and an amino group on the phenyl substituent.

- Impact: The additional carboxylic acid enhances metal chelation capacity, as seen in DPA’s role as a metallo-β-lactamase inhibitor .

6-(Trifluoromethyl)picolinic Acid (CAS 4021-08-3)

- Structural difference : A trifluoromethyl (-CF₃) group replaces the difluorophenyl substituent.

Table 1: Key Properties of Selected Picolinic Acid Derivatives

Acidity and Solubility

- The carboxylic acid group in this compound (pKa ~2.5) is critical for metal chelation. Fluorine substituents lower the pKa slightly compared to non-fluorinated analogs, increasing ionization at physiological pH .

- Compared to 6-(Trifluoromethyl)picolinic acid, the difluorophenyl derivative may exhibit better aqueous solubility due to reduced overall lipophilicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,3-Difluorophenyl)picolinic acid, and how do reaction parameters (e.g., solvent, temperature) impact yield and purity?

- Methodological Answer : A common approach involves coupling fluorinated aryl precursors with picolinic acid derivatives. For example, refluxing in toluene with stoichiometric reagents (e.g., aryl halides and boronic acids) under catalytic conditions (e.g., Suzuki-Miyaura coupling) can yield the target compound. Reaction optimization should include systematic testing of solvents (polar vs. nonpolar), temperature gradients (e.g., 60–120°C), and catalyst loading (e.g., Pd-based catalysts). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm aromatic substitution patterns and fluorine positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds, C–F⋯π contacts) to confirm stereoelectronic effects .

- Elemental Analysis : Quantify C, H, N, and F content to verify stoichiometry .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical calculations) enhance the design of synthesis protocols for this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways, predicting optimal conditions (e.g., solvent polarity, catalyst choice). Reaction path searches using software like GRRM or Gaussian can identify energy barriers and guide experimental parameter selection (e.g., avoiding side reactions). Computational tools also aid in predicting regioselectivity for fluorination steps, reducing trial-and-error approaches .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, purity of reagents) to isolate variables.

- Advanced Characterization : Use differential scanning calorimetry (DSC) for thermal stability comparisons and HPLC-MS to detect trace impurities affecting solubility.

- Meta-Analysis : Cross-reference crystallographic data (e.g., packing efficiency) and solvent polarity indices to explain solubility variations .

Q. What strategies optimize the compound’s coordination chemistry with transition metals for catalytic applications?

- Methodological Answer :

- Ligand Design : Test chelation efficiency via titration experiments (e.g., UV-Vis spectroscopy) with metals like Cu(II), Fe(III), or Pd(II).

- Reaction Screening : Evaluate catalytic performance in cross-coupling reactions (e.g., C–C bond formation) under varying pH and solvent systems.

- Structural Analysis : Use X-ray absorption spectroscopy (XAS) to study metal-ligand bond lengths and coordination geometry .

Q. How can structure-activity relationship (SAR) studies be designed to explore fluorination effects on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying fluorine positions (e.g., 2,4- vs. 2,5-difluoro) and measure bioactivity (e.g., enzyme inhibition).

- Computational Docking : Model interactions with target proteins (e.g., kinases) using molecular dynamics simulations to correlate fluorine placement with binding affinity.

- Data Correlation : Statistically analyze bioactivity data against electronic parameters (Hammett constants) and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.